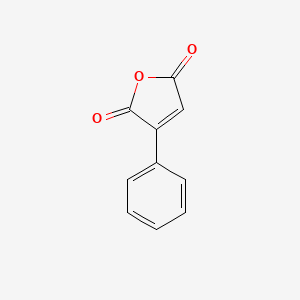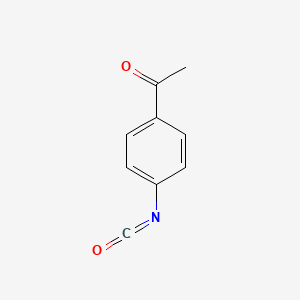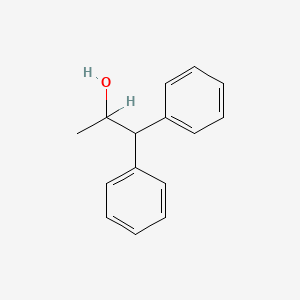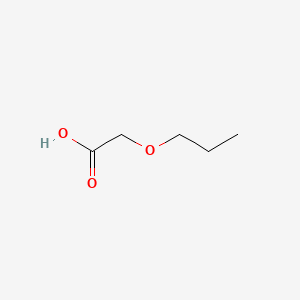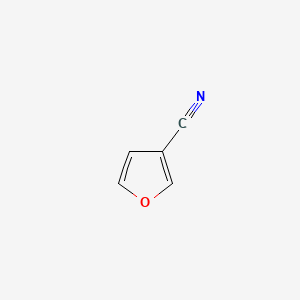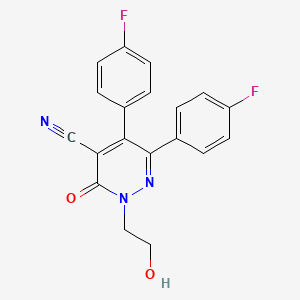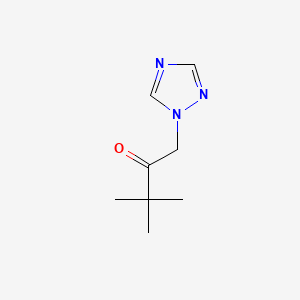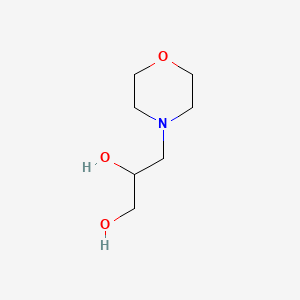
3-Morfolino-1,2-propanodiol
Descripción general
Descripción
3-Morpholino-1,2-propanediol, also known as 3-(4-Morpholinyl)-1,2-propanediol or 3-Morpholin-4-ylpropane-1,2-diol, is a technical grade compound with the empirical formula C7H15NO3 . It has a molecular weight of 161.20 .
Molecular Structure Analysis
The molecular structure of 3-Morpholino-1,2-propanediol consists of a morpholine ring attached to a propane-1,2-diol group . The morpholine ring provides the compound with its unique properties, including its reactivity and solubility .Physical And Chemical Properties Analysis
3-Morpholino-1,2-propanediol has a density of 1.2±0.1 g/cm3, a boiling point of 290.0±0.0 °C at 760 mmHg, and a flash point of 136.9±24.8 °C . It has a refractive index of 1.500 and a molar volume of 138.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Investigación Ambiental
Por último, está emergiendo el papel de MPD en la investigación ambiental. Se está estudiando su capacidad para ayudar en la descomposición de contaminantes y la síntesis de materiales biodegradables, contribuyendo al desarrollo de tecnologías sostenibles y ecológicas.
Cada una de estas aplicaciones demuestra la versatilidad y el potencial del 3-Morfolino-1,2-propanodiol para avanzar en la investigación científica y las aplicaciones industriales . La naturaleza multifacética del compuesto le permite contribuir significativamente a varios dominios, destacando su importancia en la innovación y el desarrollo científico.
Mecanismo De Acción
Target of Action
Morpholino oligos, a related class of compounds, are known to bind to complementary sequences of rna and interfere with processes .
Mode of Action
Morpholino oligos, which share a similar structure, are known to prevent protein synthesis in organisms or cell cultures by binding to complementary sequences of rna . They can block ribosome assembly, alter splicing, inhibit miRNA maturation and activity, and bind to other biological targets .
Biochemical Pathways
Morpholino oligos can influence a wide range of rna targets, leading to various outcomes such as blocking translation, modifying splicing of pre-mrna, inhibiting mirna maturation and activity, among others .
Result of Action
Morpholino oligos can cause a range of different outcomes beyond simple gene knockdowns depending on the sort of target they bind .
Action Environment
It’s known that the compound is soluble in water and many organic solvents , which may influence its action and stability.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Morpholino-1,2-propanediol plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. It is known to interact with glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids . This interaction leads to the inhibition of glucosylceramide synthase, resulting in the accumulation of sphingolipids in lysosomes . Additionally, 3-Morpholino-1,2-propanediol has been shown to interact with alcohol dehydrogenase and glycerol dehydrogenase, enzymes involved in the metabolic pathways of 1,2-propanediol .
Cellular Effects
The effects of 3-Morpholino-1,2-propanediol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glucosylceramide synthase by 3-Morpholino-1,2-propanediol leads to the inactivation of the mechanistic target of rapamycin (mTOR) pathway, a critical cell signaling pathway involved in cell growth and metabolism . This inactivation results in the nuclear translocation of transcription factor EB (TFEB), which regulates the expression of genes involved in lysosomal biogenesis and autophagy .
Molecular Mechanism
At the molecular level, 3-Morpholino-1,2-propanediol exerts its effects through various binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of glucosylceramide synthase, inhibiting its activity and leading to the accumulation of sphingolipids in lysosomes . This accumulation triggers a cascade of events, including the dissociation of mTOR from lysosomes and the subsequent nuclear translocation of TFEB . Additionally, 3-Morpholino-1,2-propanediol interacts with alcohol dehydrogenase and glycerol dehydrogenase, influencing the metabolic pathways of 1,2-propanediol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Morpholino-1,2-propanediol change over time. The compound is stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, 3-Morpholino-1,2-propanediol may degrade, leading to changes in its efficacy and impact on cellular function. Long-term studies have shown that the compound can cause sustained inactivation of the mTOR pathway and prolonged nuclear translocation of TFEB, resulting in lasting effects on lysosomal biogenesis and autophagy .
Dosage Effects in Animal Models
The effects of 3-Morpholino-1,2-propanediol vary with different dosages in animal models. At low doses, the compound effectively inhibits glucosylceramide synthase without causing significant toxicity . At high doses, 3-Morpholino-1,2-propanediol can lead to adverse effects, including toxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its inhibitory capacity .
Metabolic Pathways
3-Morpholino-1,2-propanediol is involved in several metabolic pathways, including the deoxyhexose pathway and the methylglyoxal pathway . It interacts with enzymes such as glucosylceramide synthase, alcohol dehydrogenase, and glycerol dehydrogenase, influencing the metabolic flux and levels of metabolites . The compound’s involvement in these pathways highlights its role in regulating cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 3-Morpholino-1,2-propanediol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s water solubility allows it to diffuse easily within the cellular environment, leading to its accumulation in specific compartments such as lysosomes . This localization is crucial for its inhibitory effects on glucosylceramide synthase and subsequent cellular processes.
Subcellular Localization
The subcellular localization of 3-Morpholino-1,2-propanediol is primarily within lysosomes, where it exerts its inhibitory effects on glucosylceramide synthase . The compound’s targeting to lysosomes is facilitated by its interactions with specific transporters and binding proteins . Additionally, post-translational modifications may play a role in directing 3-Morpholino-1,2-propanediol to lysosomes, ensuring its effective inhibition of glucosylceramide synthase and regulation of lysosomal biogenesis and autophagy .
Propiedades
IUPAC Name |
3-morpholin-4-ylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c9-6-7(10)5-8-1-3-11-4-2-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNUEHCOOXOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982795 | |
| Record name | 3-(Morpholin-4-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-32-7 | |
| Record name | 3-Morpholino-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinopropane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Morpholin-4-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-morpholinopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

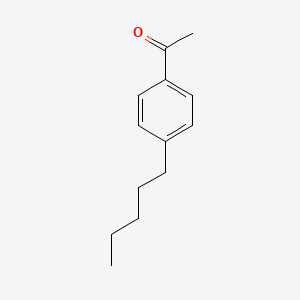
![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)

